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molecular formula C7H6FIO B3041955 2-Fluoro-5-iodobenzyl alcohol CAS No. 438050-27-2

2-Fluoro-5-iodobenzyl alcohol

Cat. No. B3041955
M. Wt: 252.02 g/mol
InChI Key: RNOKFZIPFZZIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141575B2

Procedure details

A solution of 2-fluoro-5-iodobenzaldehyde (1.173 g, 4.692 mmol) in isopropanol (25 mL) was treated with sodium borohydride (0.379 g, 10.02 mmol), stirred at room temperature for 18 h, poured into water (125 mL), and extracted with isopropyl ether (2×25 mL). The combined organic phase was dried (Na2SO4), and concentrated in vacuo to give the title compound (1.187 g, 99%) as a pale yellow solid; NMR δH (400 MHz, CDCl3) 7.77 (1H, m), 7.57 (1H, m), 6.82 (1H, t, J 8.8 Hz), 4.73 (2H, d, J 6.1 Hz), and 1.79 (1H, t, J 6.1 Hz).
Quantity
1.173 g
Type
reactant
Reaction Step One
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+].O>C(O)(C)C>[F:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.173 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)I
Name
Quantity
0.379 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(CO)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.187 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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